3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-17-5-7-18(8-6-17)28(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-4-12-23/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQUFLWKBJDWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazine with Dicarbonyl Precursors
The pyridazine ring is typically synthesized via cyclocondensation of hydrazine with 1,4-diketones. For 6-substituted pyridazines, asymmetric diketones such as 1-phenyl-1,4-pentanedione are employed.
Reaction conditions :
Mechanistic insight :
The reaction proceeds through hydrazone formation followed by intramolecular cyclization, with electron-withdrawing groups on the diketone enhancing reaction rates.
Functionalization of the Pyridazine Core
Sulfonylation of Piperazine
The piperazine nitrogen is sulfonylated using 4-ethylbenzenesulfonyl chloride under Schotten-Baumann conditions.
Optimized protocol :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → room temperature |
| Reaction time | 6 hours |
| Yield | 91% |
Side reaction mitigation :
Installation of the 1H-Pyrrol-1-yl Group at Position 6
Palladium-Catalyzed Buchwald-Hartwig Amination
The 6-position of pyridazine is functionalized via cross-coupling with pyrrole using a palladium catalyst system.
Catalytic system :
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 equiv)
Reaction conditions :
Substrate scope limitations :
-
Electron-deficient pyrroles require higher catalyst loadings (10 mol% Pd).
Rhodium-Catalyzed C–H Activation
An alternative method employs rhodium catalysis for direct C–H functionalization, avoiding pre-halogenation.
Protocol :
-
[Rh(cod)₂]OTf (3 mol%)
-
1H-pyrrole (1.2 equiv)
-
AgSbF₆ (20 mol%) in 1,2-dichloroethane at 80°C.
Advantages :
-
Bypasses halogenation steps.
-
Tolerates sensitive sulfonyl groups.
Purification and Characterization
Chromatographic Purification
Final purification uses silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient).
Purity data :
-
HPLC: 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).
-
HRMS (ESI+): m/z calcd for C₂₁H₂₄N₆O₂S [M+H]⁺ 433.1719, found 433.1716.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pd-catalyzed amination | 78 | 98.5 | 12.40 | >100 g |
| Rh-catalyzed C–H activation | 82 | 99.2 | 18.70 | <50 g |
Trade-offs :
Industrial-Scale Considerations
Solvent Recovery Systems
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional attributes of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine, we compare it with structurally analogous pyridazine derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives
*Estimated based on structural similarity to compounds in .
Structural and Functional Insights
The absence of a sulfonyl group in and diminishes electrostatic interactions, which may explain their lower molecular weights and altered bioactivity profiles.
Heterocyclic Substituents :
- The pyrrole ring in the target compound offers a planar, aromatic system distinct from the pyrazole in or trimethylpyrazole in . Pyrrole’s electron-rich nature may facilitate π-π stacking with biological targets.
- The 3,4,5-trimethylpyrazole in introduces steric bulk, possibly improving metabolic stability but reducing membrane permeability.
Chlorine and Ketone Modifications :
- The chlorine atom in enhances electronegativity and may influence binding to halogen-bond-accepting residues in enzymes or receptors.
- The ketone in introduces polarity, likely affecting solubility and hydrogen-bonding capacity compared to sulfonyl groups.
Research Tools and Methodologies
Structural characterization of these compounds often employs X-ray crystallography using programs like SHELX and CCP4 . These tools enable precise determination of substituent conformations, aiding in structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine to ensure high yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions involving the piperazine and sulfonyl groups .
- Temperature control : Moderate temperatures (60–80°C) prevent side reactions during coupling of the pyridazine core with substituents .
- Catalyst use : Bases like sodium hydride or triethylamine facilitate deprotonation in sulfonamide formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the final product .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation and purity assessment of this compound?
- Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyridazine ring and confirm sulfonamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C20H24N6O2S) and detects isotopic patterns .
- HPLC-PDA : Purity >95% can be achieved using a C18 column with acetonitrile/water mobile phases .
Q. What preliminary biological screening approaches are recommended to evaluate its pharmacological potential?
- Methodological Answer:
- Enzyme inhibition assays : Target kinases or phosphodiesterases due to the piperazine and pyridazine motifs’ affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given the structural similarity to neuroactive piperazine derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of structurally analogous pyridazine derivatives?
- Methodological Answer:
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., ethyl vs. methyl groups on the benzene ring) to isolate contributions to activity .
- Meta-analysis of published data : Compare IC50 values across studies, accounting for differences in assay conditions (e.g., pH, cell lines) .
- Molecular docking : Validate interactions with target proteins (e.g., COX-2, HIV protease) to reconcile conflicting activity reports .
Q. What strategies are effective in probing the metabolic stability and toxicity of this compound during pre-clinical development?
- Methodological Answer:
- In vitro microsomal assays : Use liver microsomes (human/rat) with LC-MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- Reactive metabolite screening : Trapping studies with glutathione or potassium cyanide detect electrophilic intermediates .
- AMES test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
Q. How can computational modeling guide the rational design of derivatives with improved target selectivity?
- Methodological Answer:
- Molecular dynamics simulations : Predict binding modes to off-target receptors (e.g., hERG channel) to minimize cardiotoxicity .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing pyrrole with pyrazole) on binding affinity .
- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration .
Q. What experimental approaches resolve contradictions in mechanistic hypotheses for its enzyme inhibition activity?
- Methodological Answer:
- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., dihydrofolate reductase) to confirm binding sites .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish binding-driven vs. entropy-driven inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
